

The Discovery of Clathroдин from Agelas Sponges: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Clathroдин*

Cat. No.: *B1669156*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus *Agelas* are prolific producers of structurally diverse and biologically active secondary metabolites.^{[1][2][3][4][5]} Among these compounds, the pyrrole-imidazole alkaloids represent a significant class with a wide range of pharmacological activities. This technical guide focuses on **clathroдин**, a non-brominated pyrrole-imidazole alkaloid first isolated from the Caribbean sea sponge *Agelas clathrodes*. This document provides a comprehensive overview of the discovery, isolation, biological activity, and a proposed mechanism of action for **clathroдин**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

Clathroдин was first reported in 1991 by Morales and Rodríguez from a methanol extract of the marine sponge *Agelas clathrodes*, collected near Desecheo Island, Puerto Rico. Its structure was elucidated as N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide based on spectroscopic data. **Clathroдин** is a member of the oroidin family of alkaloids, which are characterized by a pyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety.

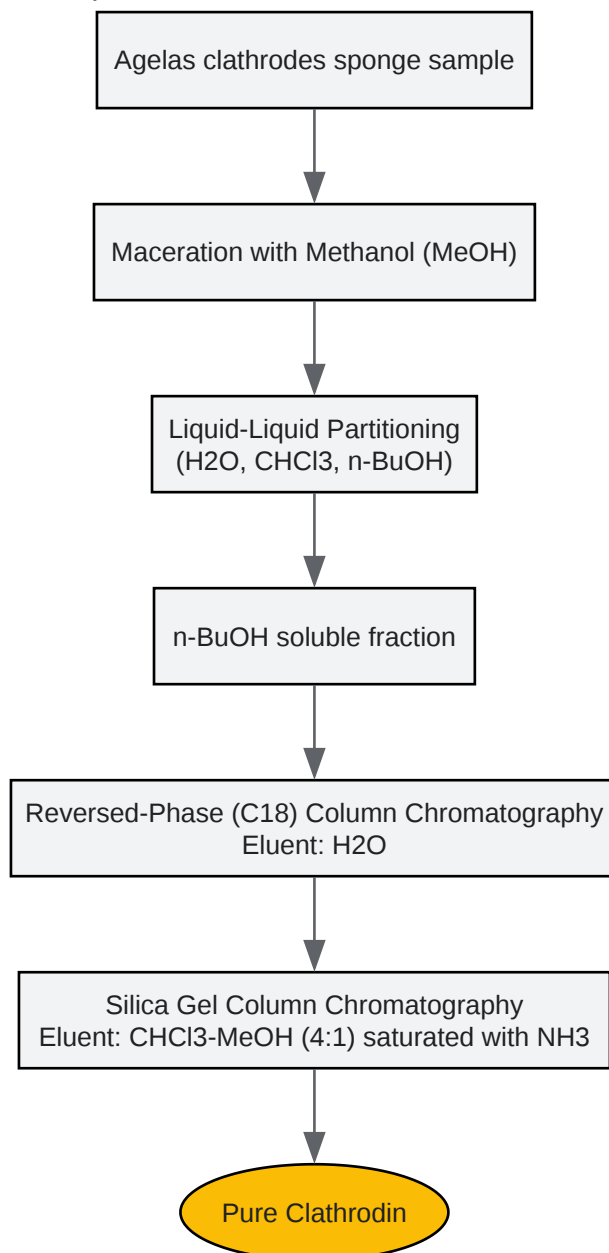
Experimental Protocols

Isolation and Purification of Clathroдин

The following protocol is based on the original discovery paper by Morales and Rodríguez (1991) and general methods for the isolation of pyrrole-imidazole alkaloids from Agelas sponges.

Workflow for **Clathrodin** Isolation

Figure 1. Experimental Workflow for Clathrodin Isolation



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Figure 1. Experimental Workflow for **Clathrodin** Isolation

Methodology:

- **Extraction:** The sponge material is macerated with methanol (MeOH) at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated MeOH extract is suspended in water (H₂O) and sequentially partitioned with chloroform (CHCl₃) and n-butanol (n-BuOH). The n-BuOH soluble portion, which contains the more polar alkaloids, is collected.
- **Reversed-Phase Chromatography:** The n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase. The column is first eluted with H₂O to remove highly polar impurities.
- **Silica Gel Chromatography:** The fraction containing **clathrocin** is further purified by silica gel column chromatography. The column is eluted with a solvent system of CHCl₃-MeOH (4:1) saturated with ammonia (NH₃) to yield pure **clathrocin**.

Antimicrobial Activity Assay

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of **clathrocin** using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

Figure 2. Workflow for Antimicrobial Susceptibility Testing

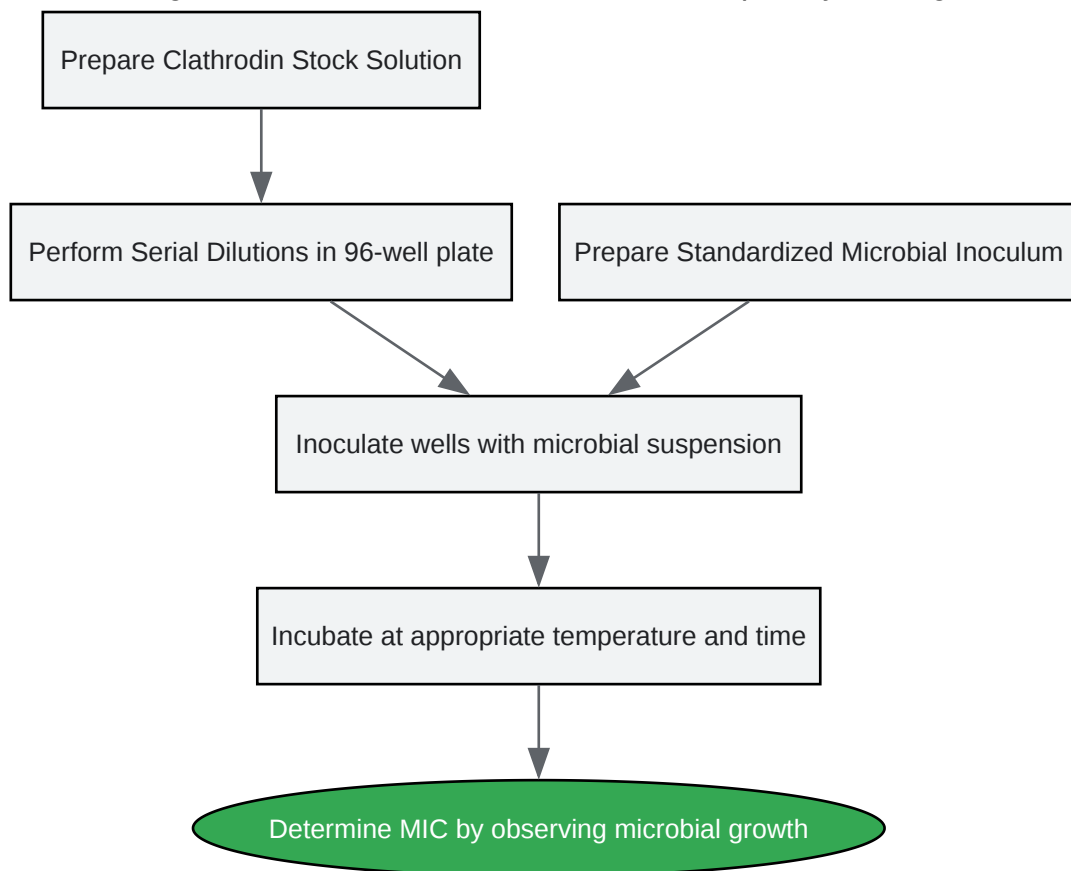


Figure 3. Workflow for MTT Cytotoxicity Assay

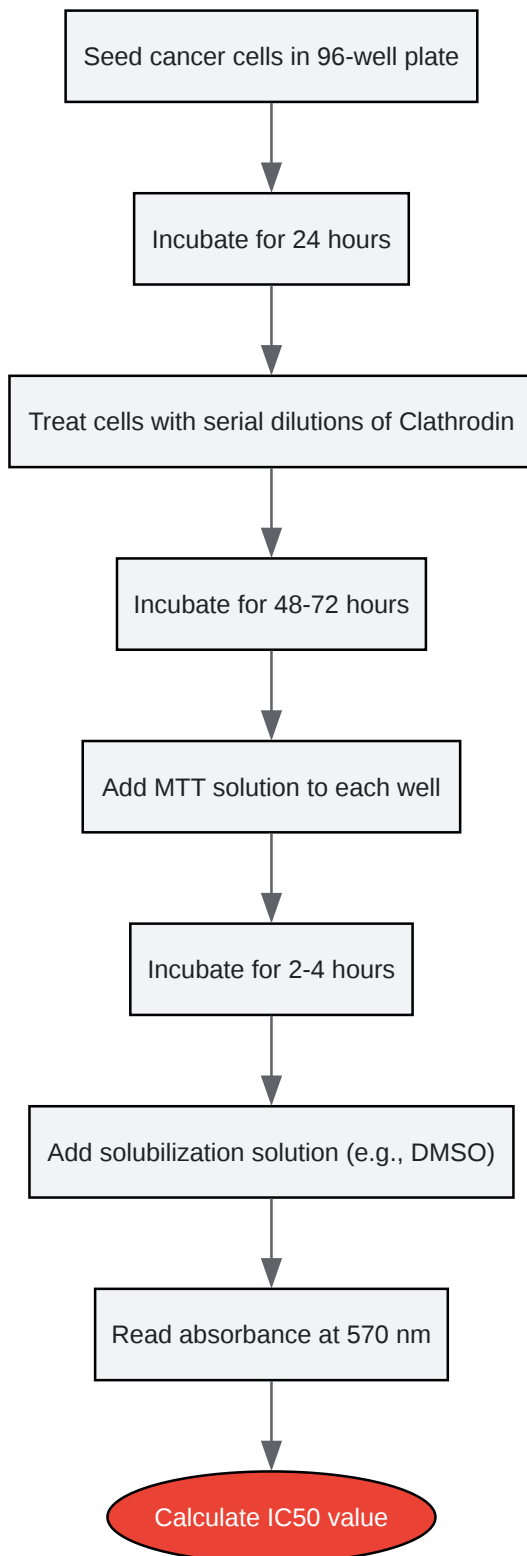
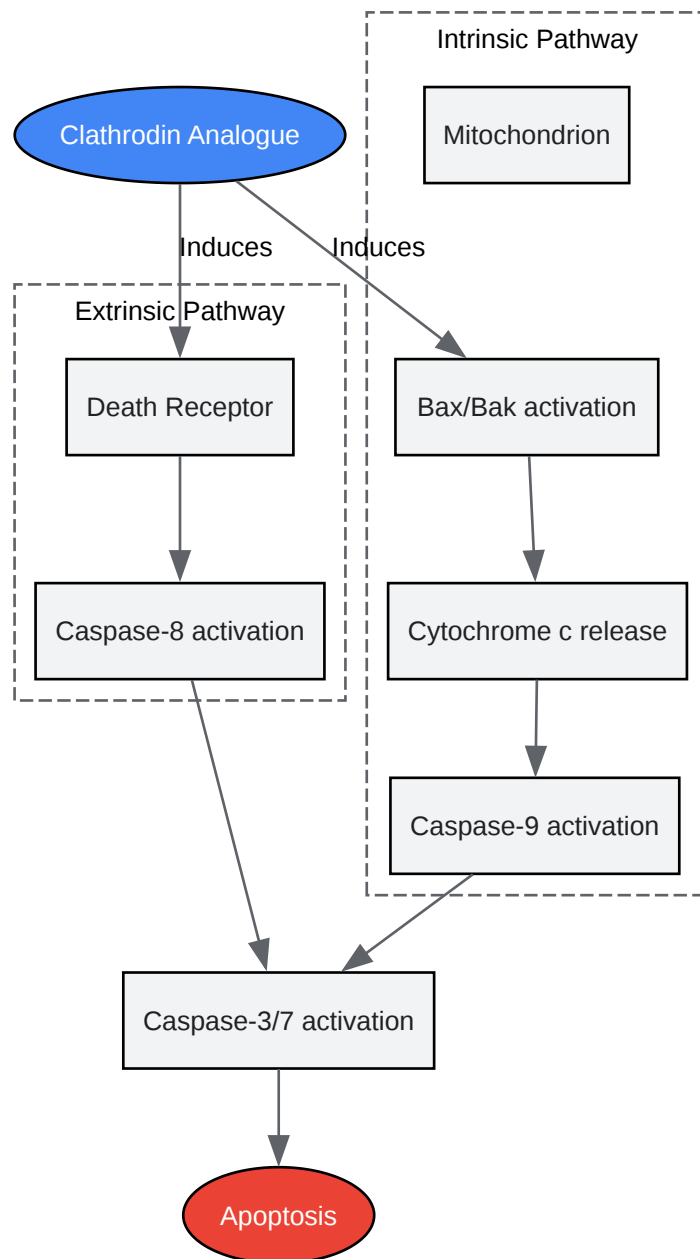


Figure 4. Proposed Apoptotic Signaling Pathway for Clathroдин Analogues

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